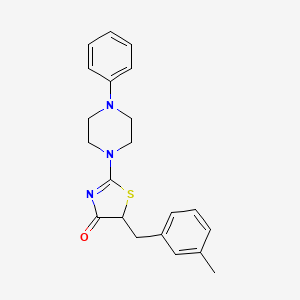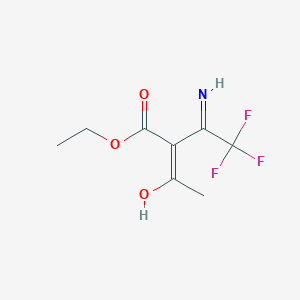
N-morpholino-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the formula C11H13F3N2O4S and a molecular weight of 326.29 . It is available for bulk custom synthesis and procurement .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with a trifluoromethoxy group at the 4-position and a morpholino group also attached .Scientific Research Applications
PI3K Inhibitors for Pulmonary Fibrosis and Cough Treatment
N-morpholino-4-(trifluoromethoxy)benzenesulfonamide derivatives, such as GSK-2126458, have been explored for their potential in treating idiopathic pulmonary fibrosis and cough. This research highlights the utility of these compounds as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, with in vitro data supporting their claimed benefits in these respiratory conditions (Norman, 2014).
Antioxidant and Enzyme Inhibitory Properties
Compounds containing N-morpholino benzenesulfonamide structures have been investigated for their antioxidant properties and inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are implicated in neurodegenerative and pigmentation disorders, positioning these compounds as potential therapeutic agents (Lolak et al., 2020).
Anti-Breast Cancer Agent
Research on novel benzenesulfonamide compounds with morpholine structures, specifically designed for anti-breast cancer activity, has shown promising results. One such compound demonstrated significant effectiveness against MCF-7 breast cancer cell lines, outperforming standard drugs in certain assays (Kumar et al., 2021).
Cancer Cell Line Proliferation Inhibition
Certain N-morpholino benzenesulfonamide derivatives have shown distinct effective inhibition on the proliferation of various cancer cell lines, indicating their potential use in cancer treatment (Lu et al., 2017).
Promoter for Oligosaccharide Synthesis
Benzenesulfinyl morpholine, a closely related compound, has been applied as a promoter in the pre-activation one-pot oligosaccharide assembly strategy. This highlights the utility of N-morpholino benzenesulfonamide derivatives in complex carbohydrate synthesis (Wang et al., 2006).
Carbonic Anhydrase IX Inhibitors for Cancer Therapy
Several N-morpholino benzenesulfonamide derivatives have been synthesized and tested as inhibitors of human carbonic anhydrase IX, a validated drug target for anticancer agents. These compounds showed significant potency, making them candidates for further medicinal studies in cancer therapy (Lolak et al., 2019).
Future Directions
The future directions for “N-morpholino-4-(trifluoromethoxy)benzenesulfonamide” could involve further exploration of its potential interactions with carbonic anhydrase IX and its potential applications in cancer research . Further studies could also explore its physical and chemical properties, safety and hazards, and potential uses in various fields.
Properties
IUPAC Name |
N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRLHWVMFCOHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
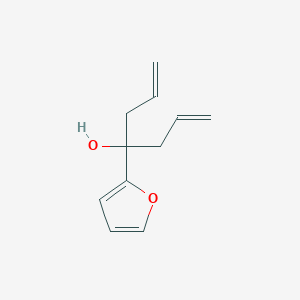
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

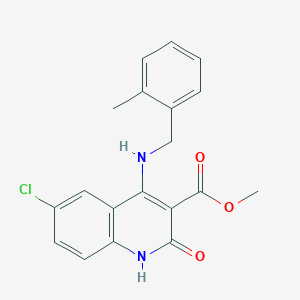
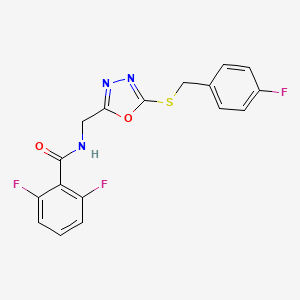
![5-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2378664.png)
![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)
![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
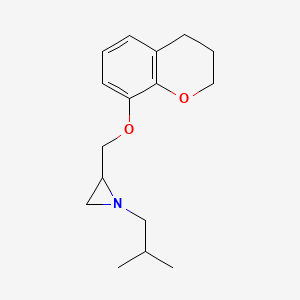
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
